molecular formula C9H7ClN4 B6262146 6-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE CAS No. 769971-54-2

6-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE

Cat. No. B6262146
CAS RN: 769971-54-2
M. Wt: 206.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE” is a chemical compound with the IUPAC name 6-chloro-1-methyl-1H-pyrazolo [3,4-b]pyridine-5-carbonitrile .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H5ClN4/c1-13-8-6 (4-11-13)2-5 (3-10)7 (9)12-8/h2,4H,1H3 . For a detailed molecular structure analysis, it is recommended to use specialized software or databases.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.62 . It is a solid at room temperature and should be stored in a refrigerator . For a comprehensive analysis of its physical and chemical properties, it is recommended to refer to chemical databases or material safety data sheets (MSDS).

Safety and Hazards

This compound is associated with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE involves the reaction of 3,5-dimethylpyrazole with 2-chloro-3-formylpyridine followed by cyclization and nitrile formation.", "Starting Materials": [ "3,5-dimethylpyrazole", "2-chloro-3-formylpyridine", "Sodium methoxide", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3,5-dimethylpyrazole is reacted with 2-chloro-3-formylpyridine in the presence of sodium methoxide in ethanol to form 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine.", "Step 2: The resulting product from step 1 is then treated with acetic acid and water to form 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.", "Step 3: Cyclization of the aldehyde is achieved by heating it with acetic acid to form 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.", "Step 4: The final step involves the conversion of the carboxylic acid to the nitrile by reacting it with phosphorus pentoxide in the presence of thionyl chloride to form 6-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE." ] }

CAS RN

769971-54-2

Product Name

6-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE

Molecular Formula

C9H7ClN4

Molecular Weight

206.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.